2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common synthetic route involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-methoxybenzylamine and acetic anhydride to yield the final product .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the inhibition of certain biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide include other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer drug with a thiazole moiety.
Ixabepilone: A chemotherapeutic agent that includes a thiazole ring in its structure.
What sets this compound apart is its unique combination of substituents, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H16Cl2N2O2S |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-25-14-7-5-12(6-8-14)10-22-17(24)9-13-11-26-19(23-13)18-15(20)3-2-4-16(18)21/h2-8,11H,9-10H2,1H3,(H,22,24) |
InChI Key |
PJLLGEHHKWORLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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